Cas no 159903-67-0 (1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI))
![1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI) structure](https://pt.kuujia.com/scimg/cas/159903-67-0x500.png)
159903-67-0 structure
Nome do Produto:1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI)
1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI)
- 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-in dol-5-ol
- gelliusine A
- 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol
- 159903-67-0
- Gelliusine B
- DTXSID80936191
- 1H-Indol-5-ol, 2,6-bis(2-amino-1-(6-bromo-1H-indol-3-yl)ethyl)-3-(2-aminoethyl)-
- 2,6-Bis(2-amino-1-(6-bromo-1H-indol-3-yl)ethyl)-3-(2-aminoethyl)-1H-indol-5-ol
- SCHEMBL4652016
- CHEMBL519922
-
- Inchi: InChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2
- Chave InChI: CYAJKOUHPRYFRD-UHFFFAOYSA-N
- SMILES: NCCC1C2=CC(=C(C(C3=CNC4C=C(C=CC3=4)Br)CN)C=C2NC=1C(C1=CNC2C=C(C=CC1=2)Br)CN)O
Propriedades Computadas
- Massa Exacta: 648.08500
- Massa monoisotópica: 648.085
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 7
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 39
- Contagem de Ligações Rotativas: 8
- Complexidade: 824
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 146Ų
- XLogP3: 4.2
Propriedades Experimentais
- Densidade: 1.647g/cm3
- Ponto de ebulição: 893.2ºC at 760mmHg
- Ponto de Flash: 494ºC
- Índice de Refracção: 1.797
- PSA: 145.66000
- LogP: 8.14440
1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI) Literatura Relacionada
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
159903-67-0 (1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI)) Produtos relacionados
- 926191-83-5(2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid)
- 2548984-00-3(2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one)
- 1248080-59-2({1-[(Oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol)
- 1303967-74-9(2-(5-bromofuran-2-yl)propan-2-ol)
- 1187928-58-0(1-(propan-2-yl)piperazin-2-one hydrochloride)
- 1286699-03-3(1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine)
- 2227752-70-5(tert-butyl N-{2-chloro-5-(2S)-2-hydroxypropylphenyl}carbamate)
- 1806786-42-4(2-(Chloromethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 1099621-84-7(4-(Naphthalen-1-yl)butan-2-amine)
- 926203-96-5(1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole)
Fornecedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
